Product packaging for 3-(But-3-en-2-yl)-1-propylthiourea(Cat. No.:)

3-(But-3-en-2-yl)-1-propylthiourea

Cat. No.: B13293349
M. Wt: 172.29 g/mol
InChI Key: ZBVVDAFPQDZVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(But-3-en-2-yl)-1-propylthiourea is a thiourea derivative of interest in medicinal chemistry and biochemical research. Thiourea-based compounds are widely investigated for their ability to inhibit enzymes involved in critical physiological pathways . A prominent area of research for such compounds is the inhibition of thyroid hormone production. Similar drugs like propylthiouracil (PTU) are known to act by inhibiting the enzyme thyroperoxidase, thereby blocking the synthesis of thyroid hormones . Furthermore, some thiourea analogues demonstrate potent inhibitory effects on peripheral deiodinase enzymes, which are responsible for converting thyroxine (T4) to the more active triiodothyronine (T3), providing a key mechanism for modulating thyroid hormone activity at the tissue level . Beyond endocrine research, thiourea scaffolds are explored in other therapeutic areas. Certain 6-substituted uracil derivatives, which share structural features with thiourea compounds, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research . The presence of the butenyl group in this compound also offers a reactive handle for further chemical modification, such as in click chemistry or polymerization, making it a valuable intermediate for chemical synthesis and material science applications. Researchers can utilize this compound to explore structure-activity relationships, develop novel enzyme inhibitors, or synthesize more complex molecular entities. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2S B13293349 3-(But-3-en-2-yl)-1-propylthiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

1-but-3-en-2-yl-3-propylthiourea

InChI

InChI=1S/C8H16N2S/c1-4-6-9-8(11)10-7(3)5-2/h5,7H,2,4,6H2,1,3H3,(H2,9,10,11)

InChI Key

ZBVVDAFPQDZVOY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC(C)C=C

Origin of Product

United States

Synthetic Methodologies for 3 but 3 En 2 Yl 1 Propylthiourea

Established Synthetic Routes to N,N'-Disubstituted Thioureas

The preparation of N,N'-disubstituted thioureas is well-documented, with several robust methods available to synthetic chemists. The choice of route often depends on the availability and reactivity of the starting materials.

Condensation Reactions Involving Isothiocyanates and Amines

The most prevalent and straightforward method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. nih.govrsc.org This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of 3-(But-3-en-2-yl)-1-propylthiourea, two equivalent pathways are possible:

Route A: Reaction of propyl isothiocyanate with but-3-en-2-amine (B3051532).

Route B: Reaction of but-3-en-2-yl isothiocyanate with n-propylamine.

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This process is generally efficient and does not require a catalyst, although it can be performed in various solvents. The reaction is often exothermic and can be carried out at room temperature. Recent advancements have highlighted "on-water" synthesis as a sustainable and efficient medium for this type of condensation, often leading to simple product isolation by filtration. organic-chemistry.org

Synthesis via Carbon Disulfide and Amine Intermediates

In-situ Isothiocyanate Formation: The dithiocarbamate (B8719985) can be desulfurized, often with a coupling agent or an activating agent, to generate an isothiocyanate in situ. This reactive intermediate then immediately reacts with a second, different amine present in the mixture to form the unsymmetrical thiourea (B124793). nih.govacs.org

Direct Condensation: A one-pot, three-component reaction can be performed by mixing two different amines with carbon disulfide. figshare.com This approach allows for the synthesis of symmetrical and unsymmetrical thioureas. An efficient protocol involves the condensation of amines and carbon disulfide in an aqueous medium, which works well for aliphatic primary amines. acs.orgacs.org

For the target molecule, this would involve reacting a mixture of n-propylamine and but-3-en-2-amine with carbon disulfide. The reaction conditions can be tuned to favor the formation of the desired unsymmetrical product over the two possible symmetrical byproducts.

Alternative Synthetic Strategies for Thiourea Backbone Construction

Beyond the two primary routes, other strategies have been developed for constructing the thiourea framework. These methods offer solutions for specific synthetic challenges or substrate limitations.

Use of Thiophosgene or its Derivatives: Thiophosgene (CSCl₂) can react with amines to form thioureas. However, due to its high toxicity and reactivity, its use is generally limited, and safer alternatives are preferred.

Thioacylation with Thiocarbamoylating Agents: Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. organic-chemistry.org These can react with amines to form the desired thiourea derivatives, offering good functional group tolerance. organic-chemistry.org Similarly, 1-benzotriazole-1-carbothioamides have been used as precursors that react with amines to yield thioureas. researchgate.net

Reaction of Isocyanides with Elemental Sulfur: A completely atom-economic approach involves the reaction of isocyanides with primary amines in the presence of elemental sulfur. organic-chemistry.org This method proceeds efficiently at ambient temperatures to produce thioureas in excellent yields. More recent developments have utilized aqueous polysulfide solutions to enable the reaction under homogeneous and mild conditions, even in continuous-flow systems. nih.govnih.gov

Thionation of Ureas: The conversion of a pre-formed urea (B33335) to a thiourea can be accomplished using a thionating agent. Lawesson's reagent is a common choice for this transformation, which involves a nucleophilic substitution reaction to replace the carbonyl oxygen with sulfur. bibliotekanauki.plresearchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of the synthesized this compound can be significantly influenced by the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for an efficient process.

Solvent Effects and Reaction Catalysis

The choice of solvent can impact reaction rates, yields, and the ease of product isolation. While many organic solvents can be used, there is a growing trend towards greener and more sustainable options.

Solvent Effects: The polarity of the solvent can influence the solubility of reactants and the stability of any charged intermediates. For the common synthesis from an isothiocyanate and an amine, a wide range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO, DMF) and protic (e.g., ethanol) are viable. rsc.orgmdpi.com Solvent-free conditions have also been successfully employed, offering a green chemistry approach with benefits like reduced waste and easier work-up. researchgate.net As mentioned, water is an effective medium for certain thiourea syntheses, promoting the reaction and simplifying product isolation. organic-chemistry.orgacs.org

Interactive Data Table: Solvent Effects on Thiourea Synthesis

Solvent/ConditionTypical ObservationsReference
Ethanol (B145695)Commonly used, good solubility for many amines and isothiocyanates. mdpi.com
DMSOEffective for reactions involving carbon disulfide; can promote cascade reactions. rsc.org
Water"On-water" synthesis can accelerate reaction rates and allow for easy product filtration. organic-chemistry.org
Solvent-freeEnvironmentally friendly, often requires thermal or microwave activation. Reduces work-up complexity. researchgate.net
TolueneUsed in some organocatalytic reactions involving thioureas. researchgate.net

Reaction Catalysis: While many thiourea syntheses proceed without a catalyst, certain transformations can be accelerated.

Base Catalysis: In syntheses starting from carbon disulfide, a base is often used to facilitate the formation of the dithiocarbamate intermediate. nih.gov

Acid Catalysis: Thiourea itself can act as a Brønsted acid catalyst in certain organic reactions. acs.org For the synthesis of thioureas, an acid catalyst is less common but can be employed in specific cases, such as the decomposition of lime nitrogen in older industrial processes. bibliotekanauki.pl

Organocatalysis: Thiourea-based compounds are themselves potent hydrogen-bond donor catalysts for a variety of organic reactions. wikipedia.orglibretexts.org For the synthesis from carbon disulfide, deep eutectic solvents like choline (B1196258) chloride-urea have been used as effective catalysts in aqueous media. figshare.com

Temperature and Pressure Control

Temperature is a critical parameter that directly influences the reaction kinetics.

Temperature Effects: Most condensation reactions between isothiocyanates and amines are exothermic and proceed readily at room temperature (20-25 °C). In some cases, gentle heating may be required to ensure complete reaction, particularly with less reactive amines or for solvent-free reactions. nih.gov For syntheses using carbon disulfide, temperatures can range from room temperature to 70 °C or higher to drive the reaction forward. rsc.orgresearchgate.net One study on urea thionation found an optimal temperature of 75 °C (348 K) for maximizing yield. researchgate.net

Interactive Data Table: Temperature Effects on Thiourea Synthesis

Temperature Range (°C)Synthetic MethodObservationsReference
0 - 10Isothiocyanate + AmineUsed when the reaction is highly exothermic to control the reaction rate. nih.gov
20 - 25 (Room Temp)Isothiocyanate + Amine; Isocyanide + SulfurSufficient for many standard high-yield syntheses. organic-chemistry.orgresearchgate.net
50 - 80Carbon Disulfide + Amines; Thionation of UreaOften required to increase reaction rate and drive to completion. Optimal yields are often found in this range. researchgate.netrsc.org
> 80VariousHigher temperatures may be needed for less reactive substrates but can increase the risk of side reactions or decomposition. figshare.com

Pressure Control: For the majority of laboratory-scale syntheses of thioureas, the reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless volatile reactants or solvents are used at temperatures above their boiling points. Microwave-assisted synthesis, which involves heating in a sealed vessel, can lead to a build-up of pressure and dramatically reduced reaction times. nih.gov

Reaction Yield Enhancement and Purity Considerations

Optimizing reaction yield and ensuring the purity of this compound are critical aspects of its synthesis.

Yield Enhancement:

Purity Considerations:

The primary impurity in the synthesis of unsymmetrical thioureas is often the corresponding symmetrical thioureas. The formation of these byproducts can be minimized by using a two-step synthetic approach where an intermediate is isolated before the introduction of the second amine. researchgate.netresearchgate.net

Purification of the final product, this compound, can typically be achieved through recrystallization from a suitable solvent, such as ethanol or ethanol-water mixtures. orgsyn.org Washing the crude product is also a common purification step. For instance, in the two-step synthesis using phenyl chlorothionoformate, the solid product is washed with dilute hydrochloric acid and deionized water to remove unreacted amines and other water-soluble impurities. researchgate.net The use of antioxidants like thiourea can be considered during purification, especially if the compound is susceptible to oxidation, though thiourea itself is generally stable. nih.gov

Table 2: Factors Influencing Yield and Purity in Unsymmetrical Thiourea Synthesis

FactorInfluence on YieldInfluence on Purity
Stoichiometry Using an excess of one reactant can drive the reaction towards completion.Incorrect stoichiometry can lead to the formation of symmetrical thiourea byproducts.
Reaction Time Insufficient time can lead to incomplete reaction and lower yields.Can affect the ratio of desired product to byproducts.
Temperature Higher temperatures generally increase reaction rates, potentially improving yield.May also promote side reactions, leading to impurities.
Solvent Choice The polarity and boiling point of the solvent can affect reaction rate and yield.The solubility of the product and impurities in the solvent is key for purification.
Purification Method Effective purification is essential to isolate the pure product from the crude mixture.Recrystallization and washing are crucial for removing byproducts and unreacted materials.

Green Chemistry Approaches in Thiourea Synthesis relevant to this compound

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact.

Several green strategies are directly relevant to the synthesis of this compound. The use of water as a solvent, as demonstrated in the phenyl chlorothionoformate method, is a significant green advantage, avoiding the use of volatile organic compounds (VOCs). researchgate.netresearchgate.netorganic-chemistry.org This approach not only reduces environmental pollution but also simplifies the work-up procedure. researchgate.net

Solvent-free reaction conditions, such as those employed in mechanochemical synthesis or the reaction of dithiocarbamates with amines, represent another important green approach. nih.govresearchgate.net These methods reduce waste and can lead to higher efficiency and shorter reaction times. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing the need for intermediate purification steps and minimizing solvent usage. A one-pot method for preparing nitro N,N'-diaryl thioureas using the green solvent cyrene has been reported with almost quantitative yields, showcasing a viable green alternative to traditional solvents like THF. nih.gov

Furthermore, the use of deep eutectic solvents (DES) as both a catalyst and reaction medium has been explored for the synthesis of thioureas. rsc.org These solvents are often biodegradable and can be recycled and reused, adding to the green credentials of the synthetic process. rsc.org

Table 3: Green Chemistry Strategies for Thiourea Synthesis

Green Chemistry PrincipleApplication in Thiourea SynthesisPotential Benefit for this compound Synthesis
Use of Safer Solvents Utilizing water or green solvents like cyrene. researchgate.netresearchgate.netnih.govReduced environmental impact and potential for simplified purification.
Solvent-Free Conditions Employing mechanochemistry (ball milling) or heating neat reactants. nih.govresearchgate.netElimination of solvent waste, potential for higher reaction rates and yields.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials into the final product.Reduced waste generation.
Use of Renewable Feedstocks While not explicitly detailed for this compound, using bio-derived amines or reagents.Reduced reliance on petrochemical sources.
Catalysis Using recyclable catalysts like deep eutectic solvents. rsc.orgIncreased efficiency and reduced waste from stoichiometric reagents.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 but 3 En 2 Yl 1 Propylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete picture of the atomic connectivity can be assembled.

The predicted 1H NMR spectrum of 3-(but-3-en-2-yl)-1-propylthiourea is expected to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The olefinic protons of the butenyl group are anticipated at the most downfield positions due to the deshielding effect of the carbon-carbon double bond. The methine proton of the butenyl group, being adjacent to a nitrogen atom, will also experience a significant downfield shift. The protons of the propyl group and the methyl group on the butenyl chain will appear in the more upfield alkyl region of the spectrum. The protons attached to the nitrogen atoms of the thiourea (B124793) moiety are expected to present as broad signals, the chemical shifts of which can be sensitive to solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3' (CH=CH₂)5.85 - 5.95dddJ = 17.2, 10.5, 6.0
H-4'a (CH=CH₂)5.15 - 5.25dJ = 17.2
H-4'b (CH=CH₂)5.05 - 5.15dJ = 10.5
H-2' (CH-CH₃)4.40 - 4.50m-
H-1'' (NH-CH₂)7.5 - 8.5br s-
H-3 (NH-CH)7.0 - 8.0br d-
H-1''' (CH₂-CH₂)3.20 - 3.30tJ = 7.0
H-2''' (CH₂-CH₃)1.55 - 1.65sextetJ = 7.0, 7.2
H-1' (CH₃-CH)1.25 - 1.35dJ = 6.8
H-3''' (CH₂-CH₃)0.90 - 1.00tJ = 7.2

This table presents predicted data based on the analysis of structural analogs.

The 13C NMR spectrum provides crucial information regarding the carbon skeleton of this compound. The most notable signal is that of the thiocarbonyl (C=S) carbon, which is expected to appear significantly downfield, typically in the range of 180-185 ppm. The olefinic carbons will be observed in the 110-140 ppm region, while the aliphatic carbons of the propyl and butenyl substituents will resonate in the upfield portion of the spectrum. The carbon atom attached to the nitrogen of the thiourea will be deshielded compared to a standard alkane carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C=S (Thiocarbonyl)182.0 - 184.0
C-3' (CH=CH₂)138.0 - 140.0
C-4' (CH=CH₂)114.0 - 116.0
C-2' (CH-CH₃)50.0 - 55.0
C-1''' (CH₂-CH₂)45.0 - 50.0
C-2''' (CH₂-CH₂)22.0 - 24.0
C-1' (CH₃-CH)20.0 - 22.0
C-3''' (CH₂-CH₃)11.0 - 13.0

This table presents predicted data based on the analysis of structural analogs.

To unequivocally confirm the proposed structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be expected between the olefinic protons (H-3' and H-4') and the allylic proton (H-2'). Similarly, the protons of the propyl group (H-1''', H-2''', and H-3''') would show correlations, confirming the propyl fragment. A correlation between the H-2' and the H-1' methyl protons would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each protonated carbon in the 13C NMR spectrum would show a cross-peak with its attached proton(s) in the 1H NMR spectrum, allowing for the unambiguous assignment of each C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons (typically over two to three bonds). Crucial HMBC correlations would include the coupling from the propyl H-1''' protons to the thiocarbonyl carbon, and from the butenyl H-2' proton to the thiocarbonyl carbon, confirming the points of attachment of the side chains to the thiourea core. Correlations from the olefinic protons to the C-2' carbon and from the H-1' methyl protons to the C-2' and C-3' carbons would further solidify the structure of the butenyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the thiourea and alkene functionalities.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HStretching3200 - 3400Medium-Strong
C-H (sp²)Stretching3050 - 3150Medium
C-H (sp³)Stretching2850 - 3000Strong
C=CStretching1640 - 1680Medium
N-C=S"Thiourea band"1500 - 1550Strong
C-NStretching1250 - 1350Medium-Strong
C=SStretching1000 - 1200Medium-Strong
C=C-HBending (out-of-plane)910 - 990Strong

This table presents predicted data based on general spectroscopic principles and data from related compounds.

The N-H stretching vibrations would appear as broad bands in the high-frequency region of the IR spectrum. The C=C stretching of the alkene would give rise to a medium intensity band, while the out-of-plane bending of the vinyl protons would result in a strong absorption. The thiourea moiety has several characteristic vibrations, often coupled, with a prominent "thiourea band" (a mix of N-H bending and C-N stretching) appearing in the 1500-1550 cm⁻¹ region. The C=S stretching vibration is typically found in the fingerprint region and can be of variable intensity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The predicted molecular weight for this compound (C₈H₁₆N₂S) is approximately 172.11 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 172.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, including:

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the latest available information, no published X-ray crystallographic data for this compound is available. Therefore, the following subsections, which would typically detail the crystal structure, cannot be completed with factual data.

The specific conformation of the but-3-en-2-yl and propyl groups relative to the thiourea backbone in the solid state can only be determined through X-ray crystallography. This would involve analyzing torsional angles and the planarity of the thiourea unit to understand the molecule's preferred shape in its crystalline form.

Conformational Analysis and Tautomerism of 3 but 3 En 2 Yl 1 Propylthiourea

Thione-Thiol Tautomerism in Thiourea (B124793) Systems

The thiourea backbone of 3-(but-3-en-2-yl)-1-propylthiourea allows for the existence of two tautomeric forms: the thione and the thiol. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms. In the gas phase, computational studies on various thiourea derivatives have consistently shown that the thione form is the more stable tautomer. nih.gov

The two primary tautomers are:

Thione form: Characterized by a carbon-sulfur double bond (C=S).

Thiol form (iso-thiourea): Features a carbon-nitrogen double bond (C=N) and a sulfhydryl group (S-H).

The equilibrium between these two forms is a critical aspect of the molecule's reactivity and properties.

Spectroscopic Evidence for Tautomeric Forms

Infrared (IR) Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration. In contrast, the thiol form would show a C=N stretching band and an S-H stretching band. The presence and intensity of these bands can indicate the dominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of protons attached to nitrogen and the carbon of the thiourea group are particularly sensitive to the tautomeric state. For instance, the 13C chemical shift of the C=S group is typically found at a different frequency compared to the C=N group. mdpi.com

Mass Spectrometry: This technique can be used to study tautomerism, with some studies suggesting that imidolization (formation of the thiol form) is more noticeable in thio-derivatives compared to their oxygen-containing urea (B33335) counterparts. tsijournals.com

Factors Influencing Tautomeric Equilibria (Solvent, Temperature)

The position of the thione-thiol equilibrium is not static and can be influenced by environmental factors.

Solvent: The polarity of the solvent can play a significant role. Polar solvents may stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding. nih.gov For instance, in some systems, polar solvents have been shown to favor the trans conformation, which can indirectly influence the tautomeric equilibrium. sci-hub.se

Temperature: Temperature affects the equilibrium constant of tautomerization. researchgate.net Variable temperature NMR studies can be employed to investigate the thermodynamics of the equilibrium and determine the relative energies of the tautomers. researchgate.net At different temperatures, the ratio of the two tautomers in solution can change, with one form potentially becoming predominant. researchgate.net

Rotational Isomerism and Conformational Flexibility of the But-3-en-2-yl and Propyl Moieties

The single bonds within the 3-(but-3-en-2-yl) and propyl substituents allow for considerable conformational freedom through rotation. This leads to the existence of multiple rotational isomers, or conformers.

The C-N bonds of the thiourea core.

The C-C bonds within the propyl and but-3-en-2-yl chains.

Studies on alkyl-substituted thioureas have revealed that rotation around the C-N bonds is hindered due to the partial double bond character arising from electron delocalization. sci-hub.se This restricted rotation can lead to distinct cis and trans isomers with respect to the C=S bond. For alkylthioureas, conformations with the alkyl groups cis to the sulfur atom are generally found to be more stable than the trans forms by 0.4–1.5 kcal/mol. acs.orgacs.org

Steric and Electronic Influences on Molecular Conformation

The preferred conformation of this compound is determined by a delicate balance of steric and electronic effects.

Steric Hindrance: The size and shape of the but-3-en-2-yl and propyl groups influence the rotational barriers around the C-N bonds. Larger substituents generally lead to higher rotational barriers. sci-hub.se The steric interactions between the substituents and the thiourea core will favor conformations that minimize these repulsive forces.

Electronic Effects: The electronic properties of the substituents can also affect the conformational preferences. The delocalization of electrons within the thiourea moiety contributes to the planarity of the N-C-N-S system and influences the rotational barriers.

Computational studies on simple alkylthioureas have provided insights into the energetic landscape of these molecules. The potential energy surfaces for rotation around the C-N bonds have been calculated, revealing the relative energies of different conformers and the transition states that separate them. acs.orgacs.org For instance, the barrier to rotation for an ethyl group in ethylthiourea (B145662) has been predicted to be around 8.9 kcal/mol. acs.orgacs.org

Computational and Theoretical Chemistry Studies of 3 but 3 En 2 Yl 1 Propylthiourea

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides fundamental insights into molecular geometry, stability, and reactivity. However, specific DFT studies on 3-(But-3-en-2-yl)-1-propylthiourea are not present in the current body of scientific literature.

Optimized Geometries and Energetics of Conformers and Tautomers

Thiourea (B124793) derivatives can exist as various conformers due to the rotational freedom around single bonds and as thione-thiol tautomers. A computational study would typically involve optimizing the geometry of these different forms to determine their relative stabilities. For this compound, this would involve analyzing the rotational barriers of the propyl and butenyl groups and calculating the energy difference between the thione (C=S) and thiol (C-S-H) tautomers. Such data is crucial for understanding the compound's predominant forms under various conditions. At present, no such energetic or geometric data has been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals and quantify the energy gap, providing insights into its potential reactivity. This analysis has not been performed or published for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis for this compound would identify the reactive sites, particularly around the electron-rich sulfur and nitrogen atoms of the thiourea group. This information is vital for understanding intermolecular interactions, yet no such studies are currently available.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques used to predict the biological activity of a molecule and its binding mode to a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and mechanistic studies.

Prediction of Binding Modes and Interaction Energies with Model Chemical Systems

Molecular docking simulations would place the this compound molecule into the active site of a model protein to predict its preferred binding orientation. The simulation calculates a binding energy, which estimates the strength of the interaction. This analysis would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the protein's amino acid residues. Thiourea derivatives are known to interact with various biological systems, and such studies could elucidate the mechanistic basis for potential activity. However, no specific molecular docking or QSAR studies involving this compound have been reported in the scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific research focused on the computational and theoretical chemistry studies of This compound , nor on the computational design of its analogs based on structural insights.

The field of computational chemistry frequently employs methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations to design and evaluate analogs of bioactive compounds. fip.orgnih.govbiointerfaceresearch.com These techniques are widely applied to various classes of molecules, including numerous thiourea derivatives, to predict their biological activity, binding affinity to specific targets, and pharmacokinetic properties. mdpi.comuobaghdad.edu.iqnih.gov

Studies on other thiourea derivatives have shown that computational approaches are valuable for:

Identifying key structural features responsible for biological activity. mdpi.com

Predicting the binding modes of compounds within the active sites of enzymes or receptors. nih.govresearchgate.netmdpi.com

Guiding the synthesis of new analogs with potentially enhanced potency or selectivity. nih.govnih.gov

For instance, research on thiourea derivatives as potential antileishmanial agents used in silico studies to analyze structure-activity relationships, leading to the identification of more potent compounds. mdpi.com Similarly, molecular docking has been used to predict the antibacterial activity of newly synthesized benzoylthiourea (B1224501) derivatives by evaluating their binding affinity to specific bacterial enzymes. fip.org Another study on thiourea derivatives as α-glucosidase inhibitors also utilized computational methods to support their experimental findings. nih.gov

However, these generalized findings from the broader class of thiourea compounds cannot be specifically attributed to "this compound" without dedicated research on this particular molecule. The design of analogs is highly dependent on the specific three-dimensional structure of the parent compound and its interactions with a defined biological target, information which is not currently available in published literature for the requested molecule.

Therefore, the generation of an article section on the "Computational Design of Analogs based on Structural Insights" for this compound is not possible at this time due to the absence of requisite source material.

Mechanistic Investigations of 3 but 3 En 2 Yl 1 Propylthiourea in Model Chemical Systems

Role as a Ligand in Coordination Chemistry

The coordination chemistry of thiourea (B124793) and its derivatives is extensive, owing to the presence of soft sulfur and hard nitrogen donor atoms. The specific substituents on the nitrogen atoms of 3-(But-3-en-2-yl)-1-propylthiourea are expected to play a crucial role in determining its binding preferences and the properties of its metal complexes.

Binding Modes with Transition Metal Ions (e.g., via Sulfur or Nitrogen)

Thiourea ligands typically coordinate to transition metal ions through the sulfur atom, which acts as a soft donor, showing a high affinity for soft metal centers like Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). researchgate.netrsc.orgnih.gov This monodentate S-coordination is the most common binding mode.

However, the presence of nitrogen atoms allows for alternative and more complex coordination behaviors. For N,N'-disubstituted thioureas, the possibility of forming a four-membered chelate ring through one nitrogen and the sulfur atom (N,S-bidentate coordination) exists, although it is less common due to the ring strain. More frequently, these ligands can act as bridging ligands, connecting two metal centers, with the sulfur atom coordinating to both.

In the case of this compound, the allyl group introduces another potential coordination site: the C=C double bond. While direct coordination of the alkene to a metal center already bound to the thiourea sulfur is sterically hindered, it could play a role in stabilizing certain conformations of the complex or participate in catalytic reactions if the metal center is appropriate (e.g., Pd(0)). The primary binding mode, however, is anticipated to be through the sulfur atom.

Synthesis and Characterization of Metal Complexes involving this compound

The synthesis of metal complexes with this compound would likely follow established procedures for other thiourea ligands. This typically involves the reaction of the thiourea with a metal salt in a suitable solvent. The stoichiometry of the resulting complex (e.g., ML₂, ML₄) would depend on the metal ion, its oxidation state, the counter-ion, and the reaction conditions.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The C=S stretching vibration in the free ligand is expected to shift to a lower frequency upon coordination to a metal center, providing evidence of S-binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the propyl and butenyl groups upon coordination. Changes in the chemical shifts of the N-H protons can also provide insights into the coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, confirming the binding mode, coordination geometry of the metal, and bond lengths and angles.

UV-Vis Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ion and charge-transfer bands, which are sensitive to the coordination environment.

A representative table of expected spectroscopic data for a hypothetical complex is presented below, based on typical values for similar N,N'-disubstituted thiourea complexes.

TechniqueFree Ligand (Expected)Metal Complex (Hypothetical ML₂) (Expected)
IR (ν C=S, cm⁻¹) ~780-800~720-750
¹H NMR (δ N-H, ppm) ~7.0-8.5Shifted and broadened
¹³C NMR (δ C=S, ppm) ~180-185Shifted downfield

Electronic and Steric Effects of the Ligand on Complex Properties

The electronic and steric properties of the N-substituents in a thiourea ligand significantly influence the characteristics of its metal complexes. nih.gov

Steric Effects: The propyl group provides moderate steric bulk. The but-3-en-2-yl group, being a secondary allyl group, introduces significant steric hindrance around one of the nitrogen atoms. This steric bulk can influence the coordination number and geometry of the metal complex. For instance, it might favor the formation of complexes with lower coordination numbers or specific isomeric forms. The chirality of the but-3-en-2-yl group could also lead to the formation of diastereomeric complexes if the metal center itself becomes a stereocenter upon coordination.

Exploration as an Organocatalyst in Organic Transformations

The field of asymmetric organocatalysis has seen a surge in the use of chiral thiourea derivatives as highly effective catalysts. nih.gov The ability of the thiourea moiety to act as a dual hydrogen-bond donor is central to its catalytic activity. The inherent chirality of this compound makes it an intriguing candidate for asymmetric organocatalysis.

Hydrogen-Bonding Activation Mechanisms

Thiourea catalysts operate by activating electrophiles through the formation of two hydrogen bonds between the N-H protons of the thiourea and a Lewis basic site on the electrophile (e.g., a carbonyl oxygen, a nitro group, or an imine nitrogen). rsc.orglibretexts.org This dual hydrogen bonding lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.

In a potential application, this compound could catalyze a reaction such as the Michael addition of a nucleophile to an α,β-unsaturated ketone. The thiourea would activate the ketone by hydrogen bonding to the carbonyl oxygen, facilitating the attack of the nucleophile.

Asymmetric Organocatalysis Potential

For asymmetric organocatalysis, a chiral catalyst is required to differentiate between the two enantiotopic faces of the prochiral electrophile or nucleophile. The chirality of the 3-(but-3-en-2-yl) group in this compound provides the necessary chiral environment.

In a hypothetical asymmetric reaction, the chiral thiourea would form a transient, diastereomeric complex with the substrate. The steric bulk of the but-3-en-2-yl group would preferentially block one face of the activated electrophile, directing the nucleophile to attack from the less hindered face. This would result in the formation of one enantiomer of the product in excess.

The effectiveness of a chiral thiourea catalyst is often enhanced by incorporating a basic group into its structure, creating a bifunctional catalyst. While this compound itself lacks a strongly basic moiety, its N-H protons can exhibit Brønsted acidity, and it could be used in conjunction with a base or as a component of a more complex catalytic system.

The table below outlines the potential of this compound in asymmetric organocatalysis, drawing parallels with known chiral thiourea catalysts.

Reaction TypeRole of ThioureaExpected Outcome
Michael Addition H-bond activation of the α,β-unsaturated carbonylEnantioselective formation of the 1,4-adduct.
Friedel-Crafts Alkylation H-bond activation of the electrophileEnantioselective alkylation of arenes or heteroarenes.
Aldol Reaction H-bond activation of the aldehydeEnantioselective formation of the β-hydroxy carbonyl compound.
Mannich Reaction H-bond activation of the imineEnantioselective synthesis of β-amino carbonyl compounds. rsc.org

Reactivity in Heterocycle Synthesis (as a precursor)6.3.1. Cyclocondensation Reactions6.3.2. Formation of Sulfur-Containing Heterocycles

It is possible that research on this specific compound exists in proprietary industrial archives or has not yet been published.

Potential Applications of 3 but 3 En 2 Yl 1 Propylthiourea in Non Clinical Chemical Fields

Application in Analytical Chemistry and Sensing Materials

No specific studies were found that detail the use of 3-(But-3-en-2-yl)-1-propylthiourea for the selective detection of metal ions or anions, nor as a specialized reagent in chemical assays. While the broader class of thiourea (B124793) compounds is known for its ability to coordinate with metal ions, research explicitly naming or detailing the capabilities of this compound in these applications is not present in the available literature.

There is no available research demonstrating the application of this compound as a chemosensor or in other analytical methods for the selective detection of specific metal ions or anions.

While the Kurnakov test utilizes thiourea to differentiate between cis- and trans-isomers of platinum(II) complexes, there is no specific mention in the literature of this compound being used for this purpose. wikipedia.org The standard reagent for this test is unsubstituted thiourea. wikipedia.org

Role in Materials Science and Polymer Chemistry

No literature was found that describes the role of this compound in materials science or polymer chemistry.

There are no published studies on the incorporation of this compound into polymeric structures, either as a monomer or as a functional group appended to a polymer backbone.

No information is available regarding the use of this compound as an additive in polymers, such as for imparting flame retardancy or enhancing thermal stability.

Investigation in Agrochemical Applications (mechanistic, not efficacy or safety)

There is no available research on the mechanistic action of this compound in the context of agrochemical applications. While some thiourea derivatives have been investigated for such purposes, specific studies on this compound are absent from the public record.

Chemical Basis for Interactions with Plant Pathogens (e.g., fungicidal or herbicidal mechanisms of action)

While specific studies on the fungicidal or herbicidal action of this compound are not available, the broader class of thiourea derivatives has demonstrated significant potential in agriculture as both fungicides and herbicides. nih.govnih.gov The chemical basis for these activities is rooted in the ability of the thiourea moiety and its substituents to interact with and disrupt essential biological processes in pathogenic fungi and weeds.

Fungicidal Mechanisms: The fungicidal activity of thiourea derivatives is often attributed to the thiourea group itself, which can interfere with the growth and reproduction of pathogens. acs.org The presence of both N-alkyl and N-alkenyl groups in this compound likely modulates its lipophilicity, which is a critical factor for penetrating the cell membranes of fungi. Once inside the fungal cell, the compound could potentially disrupt various cellular processes. The sulfur atom of the thiourea can chelate with metal ions that are essential cofactors for various enzymes, thereby inactivating them. Furthermore, the presence of an unsaturated double bond in the butenyl group could enhance its reactivity and interaction with fungal enzymes.

Herbicidal Mechanisms: The herbicidal action of certain thiourea derivatives has been linked to the inhibition of key enzymes in plant metabolic pathways. acs.org For instance, some thiourea compounds are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a crucial enzyme in chlorophyll (B73375) and heme biosynthesis. acs.org Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. The specific N-substituents of this compound would play a significant role in its binding affinity to such target enzymes. Additionally, some thiourea derivatives have been found to improve the photosynthetic efficiency and act as growth regulators in certain plants, suggesting a complex interaction with plant physiology. mdpi.com

Structure-Activity Relationships in Agrochemical Design for related thioureas

The design of thiourea-based agrochemicals is heavily reliant on understanding the structure-activity relationships (SAR) of these compounds. The nature of the substituents on the nitrogen atoms of the thiourea core is a key determinant of their biological activity.

In the context of herbicidal design, SAR studies of thiourea derivatives have shown that the nature of the N-substituents is critical for activity and selectivity. acs.orgasianpubs.org For example, in a series of N-aryl-2-heteroaryloxy-N-isopropyl acetamides, the variation of substituents led to excellent herbicidal activities against specific weeds. asianpubs.org The design of novel herbicides often involves the incorporation of different functional groups to optimize binding to the target enzyme. nih.gov The butenyl group in this compound could potentially be modified to explore interactions with the active sites of various herbicidal target enzymes.

Enzyme Inhibition Studies (mechanistic focus, not therapeutic efficacy)

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, a property that underpins many of their biological activities. researchgate.netacademie-sciences.frmdpi.com The thiourea scaffold can interact with enzyme active sites through hydrogen bonding and other non-covalent interactions.

Inhibition Kinetics and Binding Mechanisms with Enzymes (e.g., Cholinesterases, Glycosidases)

Cholinesterases: Substituted thioureas have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.frmdpi.com These enzymes are crucial for nerve impulse transmission. The inhibitory activity of thiourea derivatives is highly dependent on the nature of the substituents. For instance, in a study of tacrine-squaramide derivatives, the length and nature of the linker between two tacrine (B349632) units significantly influenced the inhibitory potency against both AChE and BChE. mdpi.com For this compound, the N-propyl and N-butenyl groups would be expected to interact with the hydrophobic regions of the cholinesterase active site. Kinetic studies of related inhibitors have often revealed a reversible binding mode, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Glycosidases: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Thiourea derivatives have also been explored as inhibitors of these enzymes. nih.gov For example, N-propylthiourea derivatives could potentially inhibit glycosidases by mimicking the structure of natural substrates or by interacting with key amino acid residues in the active site. The mode of inhibition is often competitive, where the inhibitor competes with the substrate for binding to the active site.

Design of Thiourea-Based Enzyme Inhibitors based on this compound scaffold

The scaffold of this compound offers a versatile platform for the design of novel enzyme inhibitors. The presence of two distinct N-substituents allows for systematic modifications to explore and optimize interactions with a target enzyme's active site.

The n-propyl group provides a simple, flexible alkyl chain that can be readily modified to alter lipophilicity and explore hydrophobic pockets within an enzyme's active site. The but-3-en-2-yl group is particularly interesting for inhibitor design due to the presence of a double bond. This unsaturated moiety can be exploited for several purposes:

Introduction of Rigidity: The double bond introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.

Probing for Specific Interactions: The pi-electrons of the double bond can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues in the enzyme's active site.

Covalent Modification: The double bond could potentially be used as a handle for covalent inhibition, where the inhibitor forms an irreversible bond with the enzyme, leading to potent and long-lasting inhibition.

By systematically modifying the propyl and butenyl groups—for example, by changing their length, branching, or introducing other functional groups—it would be possible to develop a library of compounds based on the this compound scaffold. This library could then be screened against a panel of enzymes to identify potent and selective inhibitors for various non-clinical applications.

Future Research Directions for 3 but 3 En 2 Yl 1 Propylthiourea

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thiourea (B124793) derivatives has traditionally relied on methods that are often not environmentally friendly. Future research should focus on developing novel and sustainable synthetic pathways for 3-(But-3-en-2-yl)-1-propylthiourea. Green chemistry principles offer a valuable framework for this endeavor, emphasizing the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov

One promising approach is the utilization of deep eutectic solvents (DESs) as both a catalyst and a reaction medium. rsc.org This method has been shown to be effective for the synthesis of other thiourea derivatives and offers the advantage of being recyclable with no significant loss in activity. rsc.org Another avenue for exploration is the one-pot synthesis from amines, carbon disulfide, and an oxidant in water, which is an environmentally benign solvent. researchgate.net Such methods reduce the number of reaction steps, minimize waste, and often lead to higher yields. researchgate.netorganic-chemistry.org

Further research into microwave-assisted and solar-powered synthesis could also provide more energy-efficient and rapid methods for the production of this compound. researchgate.net The development of these green synthetic routes will be crucial for the large-scale and environmentally responsible production of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Deep Eutectic Solvents (DESs) Recyclable solvent/catalyst system, moderate to excellent yields. rsc.org Optimization of DES composition and reaction conditions for this compound synthesis.
One-pot Synthesis in Water Use of a green solvent, high purity and yields, absence of dangerous by-products. researchgate.net Investigation of suitable oxidants and reaction parameters to maximize yield and purity.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiency. nih.gov Development of specific microwave protocols for the synthesis of the target compound.

Advanced Spectroscopic Probes for In Situ Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing its production and exploring its applications. Advanced spectroscopic techniques can provide real-time, in situ monitoring of chemical reactions, offering valuable insights into reaction kinetics, intermediates, and transition states.

Future research should employ techniques such as Process Analytical Technology (PAT), which can include methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, to monitor the formation of this compound in real-time. These techniques can provide detailed information about the changes in molecular vibrations as the reaction progresses. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in situ NMR, can also be a powerful tool for elucidating reaction pathways and identifying transient species. mdpi.com

By combining these advanced spectroscopic methods with kinetic modeling, a comprehensive picture of the reaction landscape can be developed. This knowledge will be invaluable for process optimization, ensuring high yields and purity of the final product.

Development of Sophisticated Computational Models for Predicting Properties and Reactivity

Computational chemistry offers a powerful and cost-effective means of predicting the physicochemical properties and reactivity of molecules. For this compound, the development of sophisticated computational models can accelerate the discovery of its potential applications.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of this compound and its derivatives. nih.gov These models can help in the rational design of new molecules with enhanced activities. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be used to investigate the potential interactions of this compound with biological targets, such as enzymes. acs.orgresearchgate.netnih.gov These studies can provide insights into the binding modes and affinities, guiding the development of this compound as a potential therapeutic agent. nih.gov Density Functional Theory (DFT) calculations can be utilized to explore the electronic structure, reactivity, and spectroscopic properties of the molecule, providing a deeper understanding of its fundamental chemical nature. nih.gov

Table 2: Potential Computational Approaches for this compound Research

Computational Method Predicted Properties/Information Potential Applications
3D-QSAR (CoMFA/CoMSIA) Biological activity, structure-activity relationships. nih.gov Design of new derivatives with improved therapeutic potential. nih.gov
Molecular Docking Binding modes and affinities with biological targets. researchgate.netnih.gov Identification of potential protein targets, drug discovery. nih.gov
Molecular Dynamics (MD) Dynamic behavior and stability of ligand-protein complexes. nih.gov Understanding the mechanism of action at a molecular level.

Integration into Advanced Materials and Nanotechnology

The unique structural features of thiourea derivatives, including their ability to form strong hydrogen bonds and coordinate with metal ions, make them attractive building blocks for the development of advanced materials and for applications in nanotechnology. mdpi.comnih.gov Future research should explore the potential of this compound in these areas.

The self-assembly properties of this molecule could be investigated for the creation of supramolecular structures with interesting optical, electronic, or catalytic properties. The presence of both a sulfur and nitrogen atoms suggests that this compound could act as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the compound could be explored as a surface modifying agent for nanoparticles, enhancing their stability, dispersibility, and functionality. The alkene group in the butenyl moiety could also be utilized for polymerization or for grafting onto surfaces to create functional materials.

Discovery of Undiscovered Chemical Reactivities and Applications

The full range of chemical reactivity of this compound is yet to be explored. Future research should aim to uncover novel reactions and applications for this compound. The thiourea moiety is known to participate in a variety of chemical transformations, and the presence of the butenyl group adds another layer of potential reactivity. mdpi.com

Investigations into its catalytic activity, for example in asymmetric synthesis, could reveal new applications in organic chemistry. The compound's ability to act as an enzyme inhibitor should also be systematically studied against a range of enzymes, which could lead to the discovery of new therapeutic applications. nih.gov The antioxidant properties of thiourea derivatives are also well-documented, and the potential of this compound as an antioxidant should be evaluated. mdpi.com

By systematically exploring its reactivity with different reagents and under various conditions, new and unexpected chemical transformations may be discovered, opening up new avenues for the application of this versatile molecule.

Q & A

Q. What are the recommended synthetic routes for 3-(But-3-en-2-yl)-1-propylthiourea, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer : Thiourea derivatives are typically synthesized via nucleophilic substitution between amines and isothiocyanates. For this compound, start with 3-buten-2-ylamine and propyl isothiocyanate under inert conditions. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., acetonitrile or THF) to balance reactivity and steric hindrance. Monitor progress via TLC or HPLC. Post-reaction, purify via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate). Yield improvements can be achieved by adding catalytic bases like triethylamine to deprotonate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm the thiourea backbone and substituents (e.g., δ 8–10 ppm for N-H in DMSO-d6).
  • FT-IR : Validate C=S stretches (1200–1250 cm1^{-1}) and N-H bonds (3200–3400 cm1^{-1}).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns.
    Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Collect diffraction data using a synchrotron or laboratory X-ray source. Process data with SHELX (e.g., SHELXL for refinement), focusing on resolving disorder in the butenyl group. Use Olex2 or Mercury for visualization. Challenges include thermal motion artifacts; address these via anisotropic displacement parameter refinement and TWIN/BASF commands for twinned crystals .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental observations in the compound’s physicochemical properties?

  • Methodological Answer :
  • Step 1 : Re-evaluate computational parameters (e.g., solvent model, basis set in DFT).
  • Step 2 : Validate experimental conditions (e.g., purity via HPLC, solvent interactions).
  • Step 3 : Use multi-method validation (e.g., compare DSC for melting points with MD simulations).
    Document inconsistencies systematically and apply error-propagation analysis to identify dominant variables (e.g., conformational flexibility in the thiourea moiety) .

Q. How can researchers design a study to investigate the compound’s bioactivity against enzymatic targets, integrating in vitro and in silico approaches?

  • Methodological Answer :
  • In Silico : Dock the compound into target enzymes (e.g., urease) using AutoDock Vina. Prioritize binding poses with favorable ΔG values and hydrogen-bond interactions with catalytic residues.
  • In Vitro : Perform enzyme inhibition assays (e.g., UV-Vis monitoring of urea hydrolysis). Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
    Cross-validate results with molecular dynamics simulations to assess binding stability over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.